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Compound of Interest

Compound Name: 1-Propylboronic acid

Cat. No.: B104398

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 1-propylboronic acid, a valuable building block in organic synthesis and medicinal
chemistry. This document outlines the characteristic signals in Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational
dataset for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 1-
propylboronic acid. It is important to note that while extensive searches have been
conducted, a complete, unified experimental dataset for 1-propylboronic acid from a single
source is not readily available in the public domain. Therefore, the data presented is a
compilation from various sources, including analogous compounds and typical values for
alkylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-propylboronic acid. The
key nuclei for analysis are 1H, 13C, and 11B.

Table 1: *H NMR Spectroscopic Data for 1-Propylboronic Acid (Typical)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~4.5-55 brs 2H B(OH) 2
~1.3-15 m 2H -CH_2-CH_2-B
~0.8-1.0 t 3H CH_3-CH_2-
~0.4-0.6 t 2H -CH_2-B

Note: The chemical shift of the B(OH)2 protons can be highly variable and may exchange with
residual water in the solvent, sometimes leading to a very broad signal or no observable peak
at all.

Table 2: 3C NMR Spectroscopic Data for 1-Propylboronic Acid (Typical)

Chemical Shift (8) (ppm) Assighment
~20-25 CHs-CHz2-
~18 - 22 -CH2-CH2-B
~10 - 15 (broad) -CH2-B

Note: The carbon atom directly attached to the boron often exhibits a broad signal due to
quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed at all.

[1]

Table 3: 1B NMR Spectroscopic Data for 1-Propylboronic Acid (Typical)

Chemical Shift (8) (ppm) Linewidth

~28-33 Broad

Note: The chemical shift of the boron atom in boronic acids typically appears as a single, broad

peak in this region.[2]
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Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in 1-
propylboronic acid.

Table 4: Key IR Absorption Bands for 1-Propylboronic Acid (Typical)

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

3600 - 3200 Strong, Broad bonded)

2960 - 2850 Strong C-H stretch (aliphatic)
1465 - 1440 Medium C-H bend (CH2)

1380 - 1365 Medium C-H bend (CHs)

1350 - 1310 Strong B-O stretch

1150 - 1000 Medium C-C stretch

~700 Broad O-B-O bend

Mass Spectrometry (MS)

Mass spectrometry of boronic acids can be complex due to their tendency to dehydrate and
form cyclic boroxines (trimers). Electron lonization (El) often leads to extensive fragmentation.

Table 5: Expected Mass Spectrometry Data for 1-Propylboronic Acid

miz Interpretation

88 [M]* (Molecular lon)
70 [M - H20]*

43 [C3H7]*

29 [C2Hs]*
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Note: The observation of the molecular ion can be challenging. Derivatization or softer

ionization techniques like Electrospray lonization (ESI) may be employed to obtain a more

prominent molecular ion peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for

alkylboronic acids like 1-propylboronic acid.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-propylboronic acid in 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCIls, DMSO-ds, or D20). The choice of solvent can
affect the chemical shifts, particularly of the labile B(OH)z protons.

H NMR: Acquire the spectrum using a standard pulse program. The spectral width should
be sufficient to cover the range of 0-12 ppm.

13C NMR: Acquire the spectrum with proton decoupling. A larger number of scans may be
required to obtain a good signal-to-noise ratio, especially for the carbon attached to boron.

1B NMR: Use a broadband probe tuned to the 1B frequency. A boron-free quartz NMR tube
is recommended to avoid background signals from borosilicate glass tubes.[3] The spectral
width should be set to cover the expected range for boronic acids (e.g., from -40 to 60 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated
Total Reflectance (ATR) accessory, which is often the simplest method. Alternatively, a KBr
pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it
into a transparent disk. A Nujol mull can also be prepared by grinding the sample with a drop
of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty ATR crystal or the pure KBr pellet/Nujol should be
recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)

» Electron lonization (EI-MS): Introduce the sample into the mass spectrometer via a direct
insertion probe or a gas chromatograph (GC). For GC-MS, derivatization to a more volatile
ester (e.g., a pinacol ester) may be necessary. The electron energy is typically set to 70 eV.

» Electrospray lonization (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol
or acetonitrile) at a low concentration (e.g., 1-10 pg/mL). The solution is then infused into the
ESI source. This soft ionization technique is more likely to yield the molecular ion.

Visualization of Spectroscopic Workflow and Data
Interrelation

The following diagrams illustrate the general workflow for spectroscopic analysis and how the
different techniques provide complementary information for structural elucidation.
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Caption: General workflow for the spectroscopic analysis of 1-propylboronic acid.
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Caption: Interrelation of spectroscopic data for the structural confirmation of 1-propylboronic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

